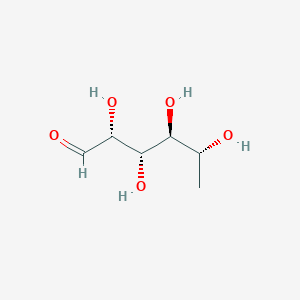
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Übersicht
Beschreibung
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a compound that is widely used in scientific research. It is a phosphine oxide ligand that has been used in the synthesis of a variety of complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is not well understood. However, it is believed to act as a chelating agent, coordinating to a metal center and stabilizing it in a particular oxidation state. This can lead to increased reactivity and selectivity in catalytic reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. However, it is generally considered to be relatively non-toxic, and has been used in a variety of lab experiments without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in lab experiments is its ability to coordinate to a variety of metal centers, leading to increased reactivity and selectivity in catalytic reactions. However, one limitation is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. One area of interest is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of interest is the use of this compound in new catalytic reactions, which could have important applications in the synthesis of complex organic molecules. Finally, there is potential for this compound to be used in biomedical research, although more research is needed to understand its potential applications in this area.
Wissenschaftliche Forschungsanwendungen
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has been used in a variety of scientific research applications. It is commonly used as a ligand in organometallic chemistry, where it can be coordinated to a metal center to form a complex. These complexes have been used in catalysis, as well as in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
CAS RN |
199796-91-3 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)


![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
